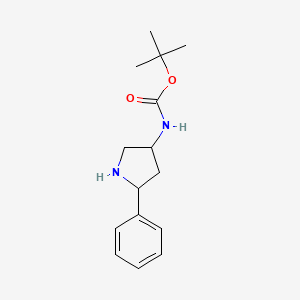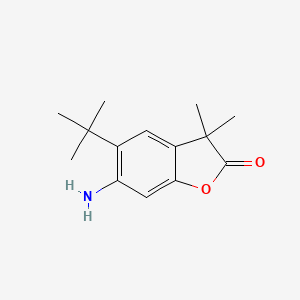
6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one
Overview
Description
6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds related to 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one, have been extensively studied for their environmental presence, human exposure, and toxicity. These compounds, used to extend product shelf life, have been found in various environmental matrices such as indoor dust, air particulates, and water bodies. Exposure pathways include food intake and personal care products. Some SPAs have shown potential hepatic toxicity and endocrine-disrupting effects. Future research is recommended to focus on less toxic SPAs to reduce environmental pollution (Liu & Mabury, 2020).
Biomass to Furan Derivatives for Sustainable Materials
Research on converting plant biomass into furan derivatives highlights a potential application area for compounds structurally related to this compound. These derivatives, including 5-Hydroxymethylfurfural (HMF) and its analogs, offer sustainable alternatives for producing polymers, fuels, and chemicals, replacing non-renewable hydrocarbon sources. This approach aligns with the growing interest in green chemistry and sustainability in material science (Chernyshev et al., 2017).
Synthetic Routes and Structural Properties
The synthetic pathways and structural properties of novel substituted compounds, including thiazolidinones derived from reactions similar to those involving this compound, have been explored for their potential applications in creating new materials and pharmaceuticals. These studies contribute to the understanding of the chemical behavior and potential utility of such compounds in various fields (Issac & Tierney, 1996).
Organic Synthesis Applications
The application of this compound and its derivatives in organic synthesis, particularly in the production of fine chemicals, underscores the compound's versatility as a building block. The presence of functional groups allows for the preparation of a wide range of chemicals, showcasing the compound's role in advancing synthetic organic chemistry (Fan et al., 2019).
Bioactivities of Phenolic Compounds
The bioactivities of phenolic compounds, including those related to this compound, have been a subject of interest due to their occurrence in natural sources and their potent biological activities. Understanding the natural sources, bioactivities, and potential applications of these compounds can lead to the discovery of new pharmaceuticals and functional materials (Zhao et al., 2020).
Properties
IUPAC Name |
6-amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-13(2,3)8-6-9-11(7-10(8)15)17-12(16)14(9,4)5/h6-7H,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSSESLOSCZNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2OC1=O)N)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732339 | |
| Record name | 6-Amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246213-40-0 | |
| Record name | 6-Amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
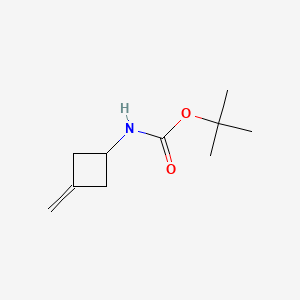
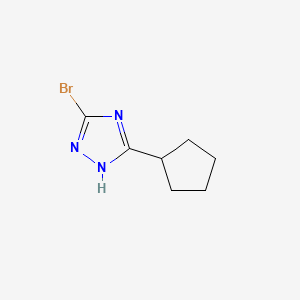

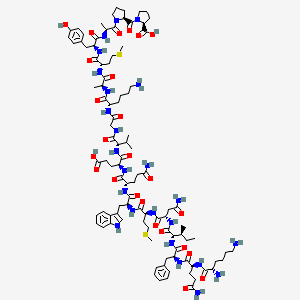

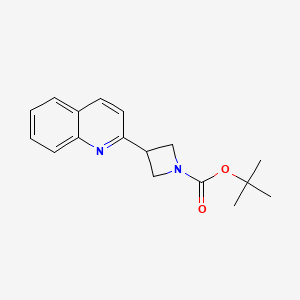
![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)
![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)
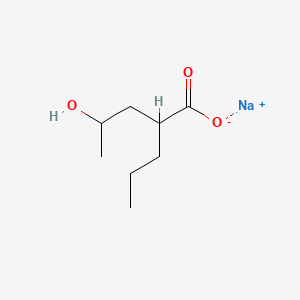

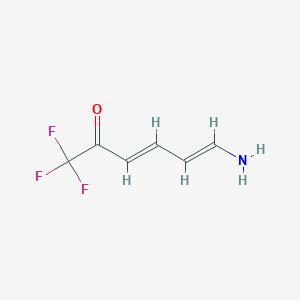
![tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B594848.png)
